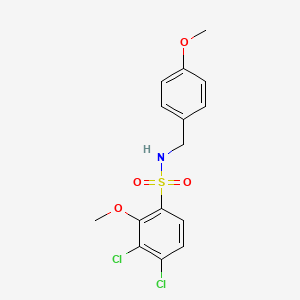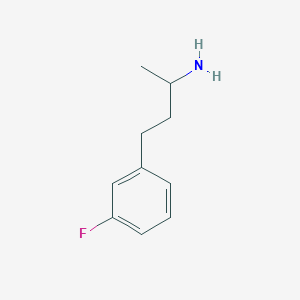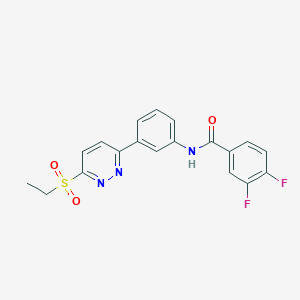
N-hydroxy-L-phenylalanine
描述
N-hydroxy-L-phenylalanine is a derivative of L-phenylalanine, an essential amino acid. This compound is characterized by the presence of a hydroxyl group attached to the nitrogen atom of the amino group. It has the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol
作用机制
Target of Action
N-hydroxy-L-phenylalanine primarily targets the enzyme phenylalanine hydroxylase . This enzyme plays a crucial role in the metabolism of phenylalanine, an essential amino acid . Phenylalanine hydroxylase catalyzes the hydroxylation of the aromatic side-chain of phenylalanine to generate tyrosine .
Mode of Action
This compound interacts with its target, phenylalanine hydroxylase, to undergo a transformation into Z-phenylacetaldoxime . This conversion is facilitated by the enzyme this compound decarboxylase/oxidase . The process involves the formation of a Fe (II)-O-O-BH4 bridge, heterolytic cleavage of the O-O bond to yield the ferryl oxo hydroxylating intermediate Fe (IV)=O, and attack on Fe (IV)=O to hydroxylate phenylalanine substrate to tyrosine .
Biochemical Pathways
This compound is involved in the biosynthesis of other amino acids and is essential in the structure and function of many proteins and enzymes . Most dietary phenylalanine is converted into another amino acid, tyrosine, by the enzyme phenylalanine hydroxylase (PAH) with the help of a cofactor called tetrahydrobiopterin (BH4) . Tyrosine is then converted into several other products, including dopamine, a neurotransmitter involved in coordination, movement, as well as pleasure and reward .
Pharmacokinetics
It’s known that phenylalanine, the precursor of this compound, undergoes rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23% .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes and cofactors is necessary for the conversion of this compound into other compounds . Additionally, the pH and temperature of the environment can affect the stability and efficacy of this compound.
生化分析
Biochemical Properties
N-hydroxy-L-phenylalanine interacts with several enzymes and proteins. One key enzyme is phenylalanine ammonia-lyase (PAL), which catalyzes the conversion of L-phenylalanine to trans-cinnamic acid . This interaction is fundamental to the phenylpropanoid pathway, a major metabolic route in plants .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is a precursor of tyrosine, which leads to the formation of adrenaline, a brain chemical promoting mental alertness, memory, mood elevation, and appetite suppression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, in the phenylpropanoid pathway, it binds to the enzyme PAL, leading to the production of trans-cinnamic acid .
Metabolic Pathways
This compound is involved in the phenylpropanoid pathway . It interacts with enzymes like PAL and can affect metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: N-hydroxy-L-phenylalanine can be synthesized through several methods. One common approach involves the hydroxylation of L-phenylalanine using hydroxylating agents such as hydrogen peroxide or organic peroxides in the presence of catalysts like iron or copper salts . Another method involves the use of N-hydroxyphthalimide as a hydroxylating agent under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves the enzymatic hydroxylation of L-phenylalanine using phenylalanine hydroxylase. This enzyme catalyzes the conversion of L-phenylalanine to this compound in the presence of cofactors such as tetrahydrobiopterin and molecular oxygen .
化学反应分析
Types of Reactions: N-hydroxy-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form L-phenylalanine.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of L-phenylalanine.
Substitution: Formation of substituted phenylalanine derivatives.
科学研究应用
N-hydroxy-L-phenylalanine has several scientific research applications:
相似化合物的比较
N-hydroxy-L-phenylalanine is unique due to the presence of the hydroxyl group on the nitrogen atom. Similar compounds include:
L-phenylalanine: The parent compound without the hydroxyl group.
L-tyrosine: A hydroxylated derivative of L-phenylalanine, but with the hydroxyl group on the aromatic ring.
N-hydroxy-L-tyrosine: A compound with hydroxyl groups on both the nitrogen atom and the aromatic ring.
These compounds share similar structural features but differ in their chemical reactivity and biological activity, making this compound a unique and valuable compound for various applications.
属性
IUPAC Name |
(2S)-2-(hydroxyamino)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(12)8(10-13)6-7-4-2-1-3-5-7/h1-5,8,10,13H,6H2,(H,11,12)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPJSQTVPKSYCB-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14668-24-7 | |
| Record name | (2S)-2-(N-hydroxyamino)-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2466486.png)
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2466487.png)
![1-[7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine](/img/structure/B2466488.png)

![1-(2,4-dimethylphenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2466492.png)


![2-cyano-3-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2466497.png)
![Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2466498.png)

![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2466500.png)
![2-methyl-N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2466502.png)
